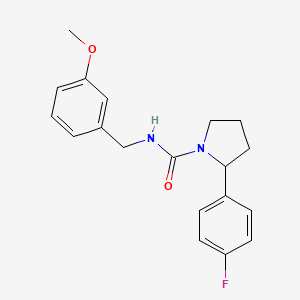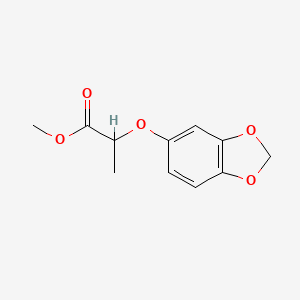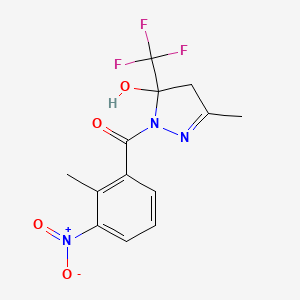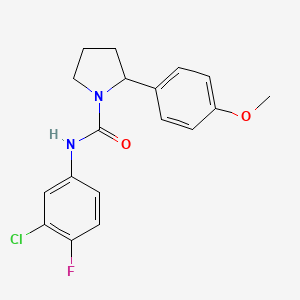![molecular formula C24H29N5O B6034032 (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as Quinpirole and belongs to the class of dopamine receptor agonists. The compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Wirkmechanismus
Quinpirole exerts its effects by binding to and activating the dopamine D2 receptor. This receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. Activation of the receptor leads to a decrease in cAMP levels, which ultimately results in a decrease in neuronal excitability. In Parkinson's disease, activation of the dopamine D2 receptor leads to an increase in dopamine release, which improves motor symptoms. In schizophrenia, activation of the dopamine D2 receptor may contribute to the positive symptoms of the disease. In drug addiction, activation of the dopamine D2 receptor may decrease drug-seeking behavior by reducing the rewarding effects of drugs.
Biochemical and Physiological Effects:
Quinpirole has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the region of the brain that is most affected in Parkinson's disease. It has also been shown to decrease glutamate release in the prefrontal cortex, which may contribute to its antipsychotic effects in schizophrenia. In drug addiction, Quinpirole has been shown to decrease dopamine release in the nucleus accumbens, which is the region of the brain that is involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
Quinpirole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in animal models of neurological disorders. It has a high affinity for the dopamine D2 receptor, which makes it a potent agonist. However, there are also some limitations to its use. Quinpirole has a relatively short half-life, which may limit its usefulness in long-term studies. It also has some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Quinpirole. One area of interest is the development of more selective dopamine D2 receptor agonists that may have fewer off-target effects. Another area of interest is the use of Quinpirole in combination with other drugs for the treatment of neurological disorders. For example, Quinpirole has been shown to enhance the effects of levodopa in Parkinson's disease. Finally, there is interest in the use of Quinpirole as a tool to study the role of dopamine in other neurological disorders, such as depression and anxiety.
Synthesemethoden
The synthesis of Quinpirole involves a multi-step process that includes the reaction of 8-chloro-1-octanol with 8-hydroxyquinoline to form 8-(8-quinolinylmethyl)octanol. This intermediate is then reacted with piperidine and 2-pyridinecarboxaldehyde to form (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol. The yield of this reaction is typically around 50%, and the compound is obtained in its pure form through recrystallization.
Wissenschaftliche Forschungsanwendungen
Quinpirole has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent agonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons leads to a decrease in dopamine levels, resulting in motor symptoms such as tremors, rigidity, and bradykinesia. Quinpirole has been shown to improve these symptoms by activating the dopamine D2 receptor and increasing dopamine release.
In schizophrenia, Quinpirole has been used as a tool to study the role of dopamine in the pathophysiology of the disease. Studies have shown that patients with schizophrenia have an increased sensitivity to dopamine agonists, which may contribute to the positive symptoms of the disease such as hallucinations and delusions. Quinpirole has been used in animal models to mimic this effect and study the underlying mechanisms.
Quinpirole has also been studied for its potential use in the treatment of drug addiction. It has been shown to decrease drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
(3R,4R)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(quinolin-8-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-22-18-27(17-20-6-3-5-19-7-4-11-26-24(19)20)12-9-21(22)28-13-15-29(16-14-28)23-8-1-2-10-25-23/h1-8,10-11,21-22,30H,9,12-18H2/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJZIARSKYZFBS-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)

![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)

![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)
